

Application Note: Studying the Reaction Kinetics of Diisopropanolamine (DIPA) with Carbon Dioxide (CO₂)

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Compound of Interest

Compound Name: Diisopropanolamine

Cat. No.: B056660

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropanolamine (DIPA) is a secondary amine that plays a significant role in various industrial processes, most notably in acid gas treatment for the removal of carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from gas streams.^[1] Understanding the reaction kinetics between DIPA and CO₂ is crucial for optimizing the efficiency of these gas purification processes, designing effective absorption columns, and developing new solvent formulations. ^[2] DIPA offers several advantages, including high absorption capacity, selectivity for acid gases, reduced equipment corrosion, and lower reaction heat compared to some other amines. ^[1] This application note provides detailed protocols for studying the reaction kinetics of DIPA with CO₂, methods for data presentation, and visual representations of the reaction pathway and experimental workflows.

Reaction Mechanism

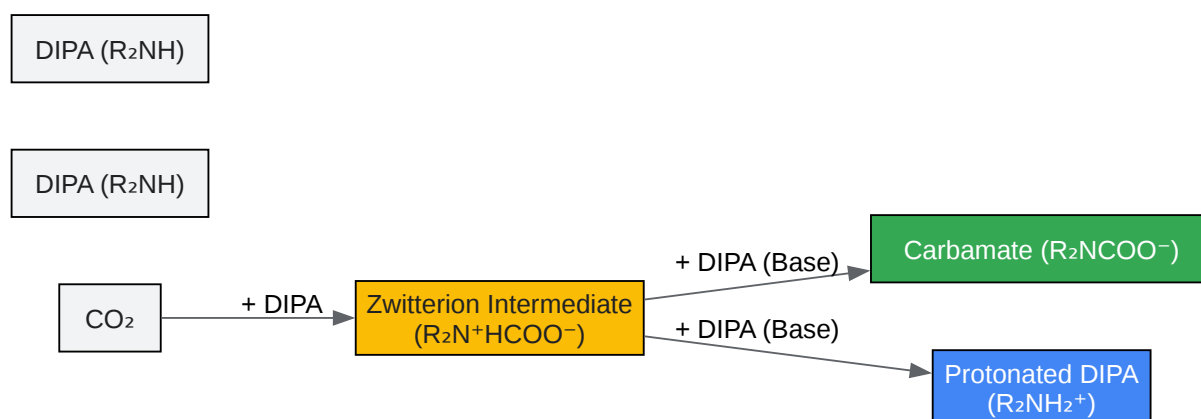
The reaction between CO₂ and secondary amines like **diisopropanolamine** in aqueous solutions is generally understood to proceed via the zwitterion mechanism. In this mechanism, CO₂ reacts directly with the amine to form a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule or water) to form a stable carbamate.

The overall reaction can be summarized as follows:



Where R represents the isopropanol group ($-\text{CH}_2\text{CH}(\text{OH})\text{CH}_3$).

A simplified representation of the zwitterion mechanism is depicted below.



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Zwitterion mechanism for the DIPA-CO₂ reaction.

Data Presentation

The reaction between CO₂ and DIPA is typically studied under pseudo-first-order conditions, where the concentration of DIPA is in large excess compared to the concentration of CO₂. The observed pseudo-first-order rate constant (k_0) can be related to the second-order rate constant (k_2) and the DIPA concentration ($[\text{DIPA}]$) by the following equation:

$$k_0 = k_2[\text{DIPA}]$$

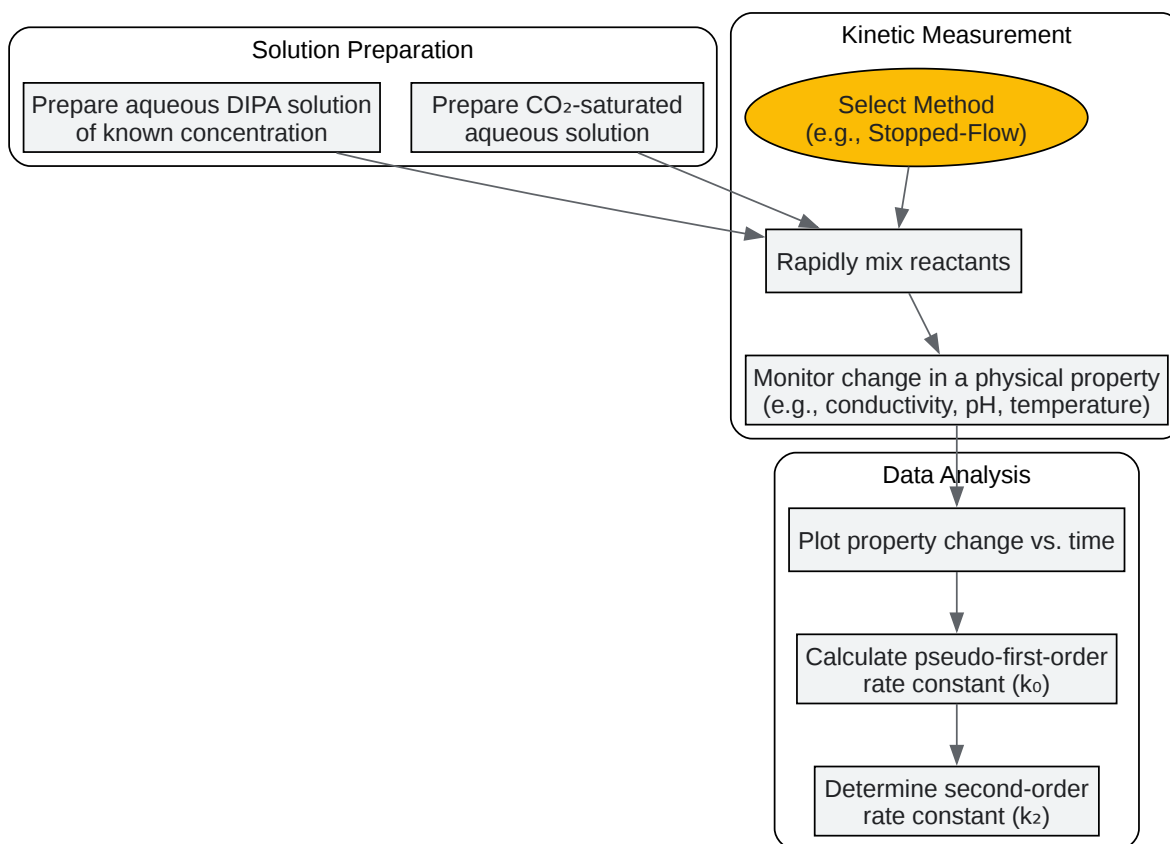
The following table summarizes typical kinetic data obtained for the DIPA-CO₂ reaction at various temperatures.

Temperature (K)	DIPA Concentration (mol/m ³)	Pseudo-first-order rate constant (k_0 , s ⁻¹)	Second-order rate constant (k_2 , m ³ mol ⁻¹ s ⁻¹)
298.15	200 - 1100	Varies with concentration	Faster than MDEA
303.15	200 - 1100	Varies with concentration	Increases with temperature
313.15	200 - 1100	Varies with concentration	Increases with temperature
323.15	200 - 1100	Varies with concentration	Increases with temperature

Note: Specific values for k_0 and k_2 for DIPA need to be extracted from detailed experimental studies. The provided information indicates that the reaction rate of CO₂ in aqueous DIPA solution is faster than that in aqueous Methyldiethanolamine (MDEA), a standard industrial amine.[3]

Experimental Protocols

Several experimental techniques can be employed to determine the reaction kinetics of CO₂ with DIPA.[2] The choice of method depends on the reaction speed and the specific parameters to be investigated.



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General experimental workflow for kinetic studies.

Protocol 1: Stopped-Flow Technique

The stopped-flow technique is a rapid mixing method suitable for studying fast reactions in the liquid phase.^{[4][5]}

Materials:

- Stopped-flow apparatus equipped with a conductivity or spectrophotometric detector.[6]
- Syringes for reactant solutions.
- Aqueous solutions of DIPA of various concentrations.
- CO₂-saturated aqueous solution.
- Constant temperature bath.

Procedure:

- **Solution Preparation:** Prepare aqueous DIPA solutions of desired concentrations (e.g., 200 to 1100 mol/m³).[3] Prepare a CO₂-saturated aqueous solution by bubbling pure CO₂ gas through deionized water for a sufficient amount of time.[6]
- **Temperature Control:** Set the stopped-flow apparatus and reactant solutions to the desired experimental temperature (e.g., 298.15 K, 303.15 K, 313.15 K, or 323.15 K) using the constant temperature bath.[3]
- **Loading Reactants:** Load one syringe with the DIPA solution and the other with the CO₂-saturated solution.[4]
- **Initiating the Reaction:** Drive the syringes to rapidly inject equal volumes of the two solutions into the mixing chamber.[6] The flow is then abruptly stopped, and the change in conductivity or absorbance of the mixed solution is monitored over time.[6]
- **Data Acquisition:** Record the change in the measured property (e.g., conductivity) as a function of time. The formation of ionic products leads to an increase in conductivity.[7]
- **Data Analysis:** The initial rate of reaction can be determined from the initial slope of the property versus time curve. The pseudo-first-order rate constant (k_0) is then calculated from this data.

Protocol 2: Wetted-Wall Column

The wetted-wall column is a gas-liquid contactor with a well-defined interfacial area, making it suitable for studying mass transfer and reaction kinetics.[8][9]

Materials:

- Wetted-wall column apparatus.[10]
- Gas flow controllers for CO₂ and an inert gas (e.g., N₂).
- Liquid pump.
- Constant temperature bath.
- Gas analyzer to measure CO₂ concentration.
- Aqueous DIPA solution.

Procedure:

- **System Preparation:** Set up the wetted-wall column and circulate a constant temperature fluid through the jacket to maintain the desired experimental temperature.
- **Liquid Film Formation:** Pump the aqueous DIPA solution to the top of the column, allowing it to flow down the inner wall as a thin film.[8][10]
- **Gas Flow:** Introduce a gas mixture with a known concentration of CO₂ and an inert gas into the bottom of the column to flow counter-currently to the liquid film.[8]
- **Gas Absorption:** As the gas flows up the column, CO₂ is absorbed into the falling liquid film and reacts with DIPA.
- **Measurement:** Measure the concentration of CO₂ in the outlet gas stream using a gas analyzer.[10]
- **Data Analysis:** The rate of CO₂ absorption is calculated from the difference in the inlet and outlet CO₂ concentrations and the gas flow rate. The reaction kinetics can then be determined using appropriate mass transfer models that account for both diffusion and chemical reaction.

Protocol 3: Stirred-Cell Reactor

A stirred-cell reactor consists of a vessel with a flat gas-liquid interface, where the liquid is agitated to ensure it is well-mixed.^[11] This setup is used to measure the rate of gas absorption into the liquid.

Materials:

- Jacketed stirred-cell reactor.^[12]
- Variable speed agitator.
- Pressure transducer.
- Gas supply of pure CO₂.
- Aqueous DIPA solution.
- Data acquisition system.

Procedure:

- **Reactor Setup:** Place a known volume of the aqueous DIPA solution into the stirred-cell reactor and bring it to the desired temperature using the jacket.
- **Evacuation and Gas Introduction:** Evacuate the gas phase of the reactor and then introduce pure CO₂ to a specific initial pressure.
- **Initiating Absorption:** Start the agitator at a constant speed to create a flat and stable gas-liquid interface. The stirring ensures that the bulk liquid is well-mixed.^[11]
- **Data Acquisition:** Record the decrease in the reactor pressure over time using the pressure transducer as CO₂ is absorbed and reacts with the DIPA solution.^[12]
- **Data Analysis:** The rate of CO₂ absorption is determined from the rate of pressure drop. The kinetic parameters are then calculated from the absorption rate data, taking into account the gas-liquid mass transfer characteristics of the reactor.^[12]

Conclusion

The study of the reaction kinetics between DIPA and CO₂ is essential for the optimization of industrial gas sweetening processes. The experimental protocols detailed in this application note, including the stopped-flow technique, wetted-wall column, and stirred-cell reactor, provide reliable methods for obtaining kinetic data. Accurate determination of reaction rate constants allows for the development of robust models for designing and simulating CO₂ capture facilities, ultimately leading to more efficient and cost-effective processes.

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